1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Overview
Description
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone is a thiazole derivative known for its versatile applications in various fields of science. The thiazole ring, which contains both sulfur and nitrogen atoms, is a crucial component of many biologically active molecules. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets and pathways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
, thiazole compounds are known to influence a variety of biochemical pathways. They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in multiple biochemical pathways, potentially activating or inhibiting enzymes and receptors . For instance, it has been observed to interact with aromatic aldehydes, leading to multistep reactions that produce final compounds .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to the activation or inhibition of specific biochemical pathways . This can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the modulation of various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for predicting the compound’s effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of N-methylthiourea with 3-chloro-2,4-pentanedione. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products
Comparison with Similar Compounds
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone can be compared with other thiazole derivatives, such as:
Pramipexole: Contains a thiazole moiety and is used in the treatment of Parkinson’s disease.
Riluzole: An aminothiazole-based drug used to manage Lou Gehrig’s disease.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
These compounds share the thiazole ring structure but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Biological Activity
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring structure, which contributes to its interaction with various biochemical pathways and targets. This article examines the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Target Interactions : The thiazole moiety in this compound allows it to interact with multiple enzymes and receptors. These interactions can lead to the activation or inhibition of specific biochemical pathways, influencing cellular processes such as metabolism, gene expression, and cell signaling.
Biochemical Pathways : Thiazole compounds are known to modulate various biochemical pathways. They can act as agonists or antagonists at receptor sites, affecting downstream signaling cascades. This property underpins their potential in therapeutic applications across several domains, including oncology and infectious diseases .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates that thiazole derivatives possess significant antimicrobial activity against various pathogens, making them candidates for antibiotic development.
- Antitumor Activity : Several studies have reported the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cells, indicating potent anticancer properties .
- Anti-inflammatory Effects : Thiazole compounds have been linked to anti-inflammatory activities through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antitumor Activity
A study conducted on thiazole derivatives demonstrated that certain compounds exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines. The structure-activity relationship (SAR) revealed that the presence of specific substituents on the thiazole ring significantly enhanced cytotoxicity .
Compound | IC50 (µg/mL) | Mechanism |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Induces apoptosis via CDK9 inhibition |
Compound 10 | 1.98 ± 1.22 | Triggers apoptosis through Mcl-1 reduction |
Antimicrobial Efficacy
In vitro studies have confirmed that this compound exhibits broad-spectrum antimicrobial activity. It has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains .
Properties
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDILVYEDVGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628007 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94284-66-9 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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